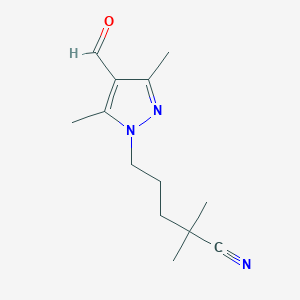

5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

Description

5-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a nitrile-functionalized pyrazole derivative. Its structure features a 3,5-dimethylpyrazole ring substituted at the 1-position with a 4-formyl group and a branched pentanenitrile chain (2,2-dimethyl). The nitrile group (-C≡N) and formyl (-CHO) substituents confer unique reactivity, making it a candidate for applications in medicinal chemistry, agrochemicals, or polymer initiators. Crystal structure determination tools like SHELX programs (e.g., SHELXL) are critical for elucidating its stereochemistry and intermolecular interactions .

Properties

IUPAC Name |

5-(4-formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-10-12(8-17)11(2)16(15-10)7-5-6-13(3,4)9-14/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJXKCIHIFIVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCC(C)(C)C#N)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Formylation: The pyrazole ring can be formylated using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).

Attachment of the nitrile group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Nitrile Groups

a) 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide ()

- Structural Differences : Replaces the formyl and pentanenitrile chain with an acetyl-piperidinecarboxamide group.

b) 2-(2,2-Dibenzylhydrazinyl)-4,4-dimethylpentanenitrile ()

- Structural Differences : Retains the 4,4-dimethylpentanenitrile chain but substitutes the pyrazole ring with a dibenzylhydrazinyl group.

- The nitrile group’s reactivity toward nucleophiles (e.g., in Strecker-type reactions) is preserved .

c) 2,2'-Azobis[2,4-dimethylpentanenitrile] ()

Substituent Effects on Physicochemical Properties

A lumping strategy () groups compounds with similar substituents for predictive modeling. Key comparisons:

| Compound | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity |

|---|---|---|---|---|

| Target Compound | 4-Formyl, 3,5-dimethylpyrazole + nitrile | ~275 (estimated) | Not reported | Electrophilic nitrile, formyl oxidation |

| 1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]-... | Acetyl-piperidinecarboxamide | ~294 (estimated) | Not reported | Amide hydrolysis, H-bonding |

| 2,2'-Azobis[2,4-dimethylpentanenitrile] | Azo + nitrile | 332.4 | 70–75 (decomposes) | Radical initiation |

- However, steric hindrance from 2,2-dimethyl groups in the target compound may slow reactions compared to linear chains .

- Pyrazole vs. Hydrazine : Pyrazole’s aromaticity stabilizes the ring, whereas hydrazine derivatives () are more prone to redox reactions .

Biological Activity

5-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a formyl substituent and a nitrile group, contributing to its unique chemical reactivity. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been investigated for its potential effects on various biological targets.

Antimicrobial Activity

5-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile has shown promising antimicrobial activity against several bacterial strains. Its mechanism of action may involve disruption of bacterial cell membranes and inhibition of key enzymatic functions through covalent interactions with proteins.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Acinetobacter baumannii | 16 µg/mL |

Case Studies

Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their efficacy and potential applications.

Case Study 1: Antimicrobial Evaluation

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole exhibited significant activity against resistant strains of bacteria. The study highlighted the importance of the pyrazole moiety in enhancing antimicrobial properties through structural modifications .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole compounds. The results indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .

The biological activity of 5-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is likely attributed to its ability to interact with specific molecular targets within microbial cells. The compound may form covalent bonds with nucleophilic sites on proteins, disrupting their function and leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.